Sodium argentous cyanide

Overview

Description

Sodium cyanide is a poisonous compound with the formula NaCN . It is a white, water-soluble solid . Cyanide has a high affinity for metals, which leads to the high toxicity of this salt . Its main application, in gold mining, also exploits its high reactivity toward metals .

Synthesis Analysis

Sodium cyanide is produced by treating hydrogen cyanide with sodium hydroxide . A green approach to synthesizing sodium cyanide (NaCN) using hydrogen cyanide (HCN) extracted from cassava (Manihot esculenta Crantz) leaves has been developed . The CN- ion released via autolysis was reacted with the Na+ ion following vacuum extraction of the former to produce NaCN by saturating the absorbing sodium hydroxide (NaOH) solution .

Molecular Structure Analysis

Cyanide refers to a monovalent anion consisting of carbon and nitrogen atoms . Transition metals form strong bonds with the carbon with triple covalent bonds . Alkali metals form ionic bonds with the CN molecule .

Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .

Physical And Chemical Properties Analysis

Sodium cyanide is a white, crystalline solid with a faint almond-like odor under moist conditions . It normally boils at 1496°C .

Scientific Research Applications

1. Environmental Impacts and Remediation Efforts

Sodium cyanide, including its variant sodium argentous cyanide, is extensively used in industries like electroplating and mining due to its strong affinity to metal cations. Its environmental impact, particularly in aquatic ecosystems, is a major area of concern. Studies have focused on the removal of cyanide from water and wastewater using methods like adsorption with granular activated carbon. Research shows that parameters like pH, temperature, adsorbent size, and contact time significantly affect the efficiency of cyanide removal from aqueous solutions (Dash, Balomajumder, & Kumar, 2009).

2. Impact on Marine Life

Sodium cyanide, including this compound, is known for its detrimental effects on marine ecosystems, particularly coral reefs. Studies have shown that cyanide fishing, a method used to stun and capture fish, causes significant harm to coral reefs and marine fish. The research emphasizes the need for sensitive and specific methods for cyanide detection in marine environments to combat this practice (Mak, Yanase, & Renneberg, 2005).

3. Bioremediation and Phytoremediation

The potential for bioremediation of cyanide compounds in water bodies has been explored, with certain plants like Eichhornia crassipes (water hyacinths) showing a capability to remove cyanide from effluents. This approach is particularly relevant for addressing the residual cyanide from small-scale gold mines, offering an environmentally friendly solution (Ebel, Evangelou, & Schaeffer, 2007).

4. Geochimical Implications in Early Earth Studies

Research has also delved into the role of cyanide in early Earth conditions, hypothesizing its involvement in the origin of life. Studies suggest that alkaline lakes on early Earth could have been a significant source of sodium cyanide, contributing to prebiotic chemistry and the formation of life’s building blocks (Toner & Catling, 2019).

5. Gold Mining and Cyanidation Process

Sodium cyanide plays a critical role in the extraction of gold from ores, a process known as cyanidation. Its use in gold mining has led to research into methods for recovering and recycling cyanide, thereby reducing environmental impacts and improving the sustainability of mining operations (Akcil, 2002).

Mechanism of Action

Cyanide is a potent poison that interferes with cellular respiration, leading to rapid incapacitation and death at high concentrations . Even low levels of exposure can cause nausea, dizziness, and respiratory distress . Prolonged or repeated exposure may result in chronic health issues, including neurological damage and organ failure .

Safety and Hazards

Sodium cyanide is a potent poison that interferes with cellular respiration, leading to rapid incapacitation and death at high concentrations . It may be corrosive to metals, fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and causes damage to organs (thyroid) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The mining industry is witnessing a paradigm shift towards sustainable practices, driven by concerns over environmental impact and societal expectations . There’s a growing demand from stakeholders for mining companies to adopt eco-friendly solutions that minimize harm to the environment and surrounding communities . Global sodium cyanide demand is growing at 4% per annum from 2023 to 2028, with North American sodium cyanide demand growing at 5% per annum in the same period .

Properties

IUPAC Name |

silver;sodium;dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Ag.Na/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAGECKNKFUYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Na+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2AgN2Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944011 | |

| Record name | Silver(1+) sodium cyanide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21430-69-3 | |

| Record name | Argentate(1-), bis(cyano-κC)-, sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21430-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argentate(1-), bis(cyano-kappaC)-, sodium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021430693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argentate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(1+) sodium cyanide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium bis(cyano-C)argentate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

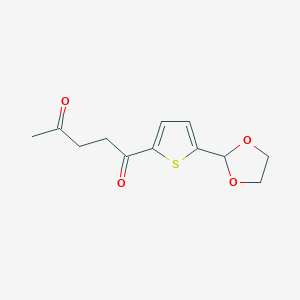

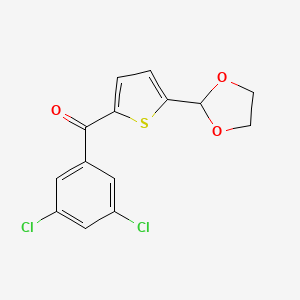

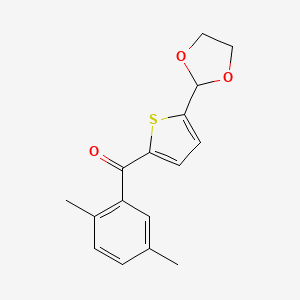

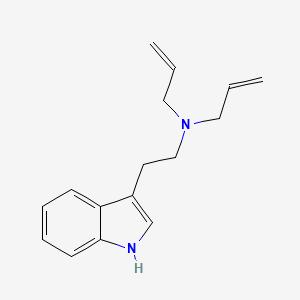

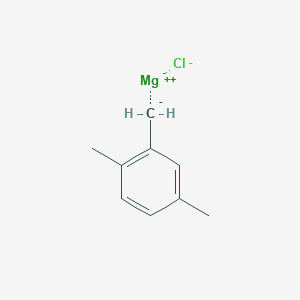

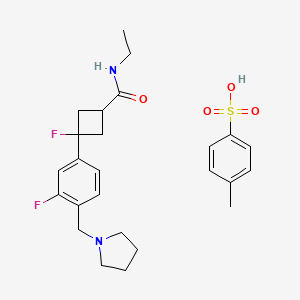

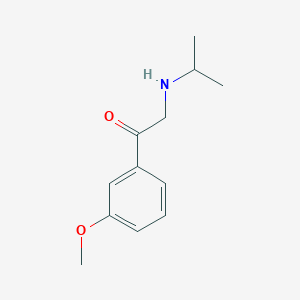

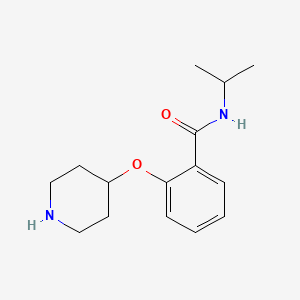

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

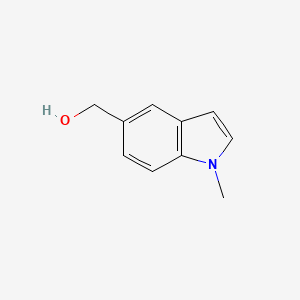

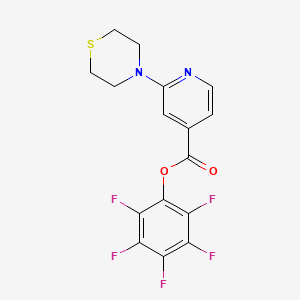

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614206.png)

![4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde](/img/structure/B1614220.png)

![Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine](/img/structure/B1614221.png)

![cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614224.png)